N-(2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide
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Description
Scientific Research Applications
Structural Aspects and Properties
Research on similar quinazoline derivatives has shown interest in their structural aspects, properties, and the formation of salts and inclusion compounds. For example, Karmakar et al. (2007) studied the structural aspects of two amide-containing isoquinoline derivatives, exploring their gel formation with mineral acids and crystalline salts production. This study highlights the structural diversity and potential applications of such compounds in materials science and possibly in drug design due to their unique crystalline structures and properties (Karmakar, Sarma, & Baruah, 2007).
Molecular Modeling and Synthesis
The synthesis and molecular modeling of novel quinazoline derivatives have been explored for their potential anti-cancer activity. Elfekki et al. (2014) designed, synthesized, and evaluated the cytotoxic activity of a series of substituted quinazolinone compounds as inhibitors for methionine synthase, highlighting their potential in cancer therapy (Elfekki, Hassan, Elshihawy, Ali, & Eltamany, 2014).
Vibrational Spectroscopy and Molecular Docking Studies
El-Azab et al. (2016) conducted a comprehensive structural and vibrational study on a quinazolinone derivative, including molecular electrostatic potential, frontier molecular orbital analysis, and molecular docking studies. Their findings suggest that such compounds might exhibit inhibitory activity against specific molecular targets, indicating potential applications in drug discovery (El-Azab, Mary, Panicker, Abdel-Aziz, El-Sherbeny, & Alsenoy, 2016).
Synthesis and Biological Activities
Research has also focused on the synthesis of quinazoline derivatives and their evaluation for biological activities such as anti-inflammatory and analgesic effects. Rajasekaran, Rajamanickam, & Darlinquine (2011) synthesized a series of 2-thioxoquinazolinone derivatives and evaluated their anti-inflammatory and analgesic activities, demonstrating the potential of these compounds in developing new therapeutic agents (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-31-22-14-8-7-13-21(22)26-23(29)17-32-25-27-20-12-6-5-11-19(20)24(30)28(25)16-15-18-9-3-2-4-10-18/h2-14H,15-17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIKBJAXSPHQDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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